molecular formula C24H25N5O2S B2707762 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 896307-62-3

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2707762
CAS No.: 896307-62-3
M. Wt: 447.56
InChI Key: RBQJEVIFAKHYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Potential

A closely related compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, has been studied for its enzyme inhibition properties, particularly against lipase and α-glucosidase. This demonstrates the potential of similar structures in developing therapeutic agents targeting metabolic disorders or diseases requiring modulation of enzyme activity. The significant anti-lipase and anti-α-glucosidase activities suggest a promising avenue for further research in drug development for treating diseases like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Molecular Docking and Antioxidant Activity

The synthesis and study of novel heterocyclic compounds derived from similar structures have also been investigated, focusing on their molecular docking and enzyme inhibitory activities. These studies contribute to understanding the interaction mechanisms at the molecular level, providing insights into designing more efficient drugs with potential therapeutic applications. The compounds have shown to possess significant antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Virk et al., 2018).

Antimicrobial and Anticancer Activities

Research on derivatives of methoxybenzyl and triazole compounds has demonstrated antimicrobial and anticancer activities. These findings underscore the compound's relevance in developing new antimicrobial agents and cancer therapeutics, expanding the scope of scientific research applications to include addressing antibiotic resistance and providing alternative cancer treatments (Amr et al., 2016).

Radical Scavenging and Potential in Food and Pharmaceutical Industries

The radical scavenging activities of nitrogen-containing bromophenols derived from marine algae have been studied, showing potent scavenging activity against DPPH radicals. This research indicates the potential application of similar compounds in the food and pharmaceutical industries as natural antioxidants, offering a natural solution to enhance food preservation and develop antioxidant-rich pharmaceuticals (Li et al., 2012).

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-18-5-7-20(8-6-18)16-25-23(30)17-32-24-27-26-22(29(24)28-13-3-4-14-28)15-19-9-11-21(31-2)12-10-19/h3-14H,15-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQJEVIFAKHYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.